
Tris(dimetilamino)aluminio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dimethylamido)aluminum(III) is an organoaluminum compound with the chemical formula Al(N(CH₃)₂)₃. It is a white to yellow crystalline solid that is highly reactive and sensitive to moisture. This compound is primarily used as a precursor in the synthesis of aluminum nitride (AlN) thin films through organometallic chemical vapor deposition (OMCVD) processes .
Aplicaciones Científicas De Investigación
Tris(dimethylamido)aluminum(III) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of aluminum nitride (AlN) thin films through OMCVD processes.
Biology and Medicine:
Mecanismo De Acción
Target of Action
Tris(dimethylamido)aluminum(III), also known as Hexakis(dimethylamino)dialuminum, primarily targets the formation of thin films of aluminum nitride (AlN) in the process of organometallic chemical vapor deposition (OMCVD) .
Mode of Action
The interaction of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum with its targets involves a process called atomic layer deposition (ALD). In this process, the compound is used as a precursor to deposit thin films of aluminum nitride (AlN) on a substrate .
Biochemical Pathways
The biochemical pathway affected by Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the organometallic chemical vapor deposition (OMCVD) process. This process is used to create thin films of aluminum nitride (AlN), which have applications in various fields such as electronics .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum, it’s more appropriate to discuss its physical and chemical properties. The compound is a solid with a density of 0.865 g/mL at 25 °C (lit.) . It has a melting point of 82-84 °C (lit.) . These properties can impact the compound’s effectiveness in the OMCVD process.
Result of Action
The result of the action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the formation of thin films of aluminum nitride (AlN). These films are used in various applications, including the fabrication of electronic devices .
Action Environment
The action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is influenced by environmental factors such as temperature and pressure. For instance, the compound’s sublimation occurs at 70-80°C/10-2 Torr . Additionally, the compound is moisture sensitive , indicating that the presence of water can affect its stability and efficacy in the OMCVD process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(dimethylamido)aluminum(III) can be synthesized by reacting aluminum trichloride (AlCl₃) with lithium dimethylamide (LiN(CH₃)₂) in an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition and is carried out under anhydrous conditions to avoid hydrolysis .
Industrial Production Methods
In industrial settings, the production of Tris(dimethylamido)aluminum(III) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and moisture levels, to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tris(dimethylamido)aluminum(III) undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various ligands to form different aluminum complexes.
Decomposition Reactions: At elevated temperatures, it decomposes to form aluminum nitride (AlN) and dimethylamine (NH(CH₃)₂).
Common Reagents and Conditions
Common reagents used in reactions with Tris(dimethylamido)aluminum(III) include ammonia (NH₃) and hydrazine (N₂H₄). These reactions are typically carried out under controlled temperatures ranging from 150°C to 225°C .
Major Products
The major products formed from the reactions of Tris(dimethylamido)aluminum(III) include aluminum nitride (AlN) thin films, which are used in various electronic and optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylaluminum (Al(CH₃)₃): Another organoaluminum compound used as a precursor in the deposition of aluminum-containing films.
Tris(diethylamido)aluminum(III) (Al(N(C₂H₅)₂)₃): Similar to Tris(dimethylamido)aluminum(III) but with ethyl groups instead of methyl groups.
Uniqueness
Tris(dimethylamido)aluminum(III) is unique due to its high volatility and thermal stability, which make it particularly suitable for the deposition of high-quality aluminum nitride (AlN) thin films. Its ability to form low-impurity films is an advantage over other aluminum precursors .
Propiedades
Número CAS |
32093-39-3 |
|---|---|
Fórmula molecular |
C12H36Al2N6 |
Peso molecular |
318.42 g/mol |
Nombre IUPAC |
dialuminum;dimethylazanide |
InChI |
InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |
Clave InChI |
JGZUJELGSMSOID-UHFFFAOYSA-N |
SMILES |
CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C |
SMILES canónico |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3] |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




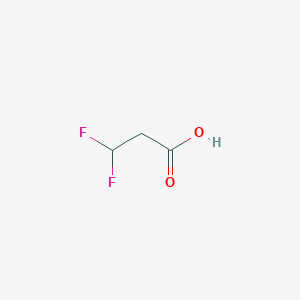
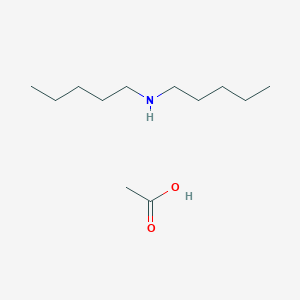
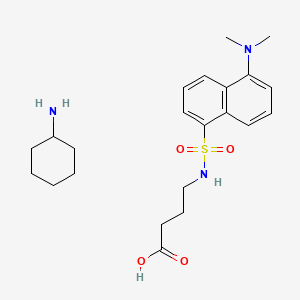
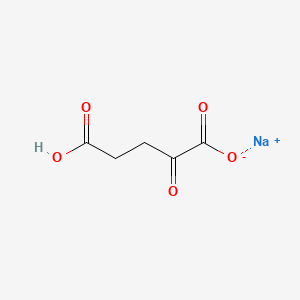
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1591087.png)
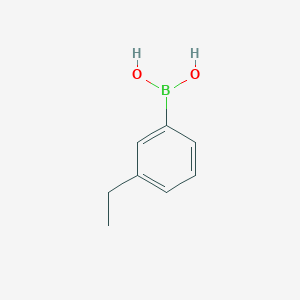
![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)





